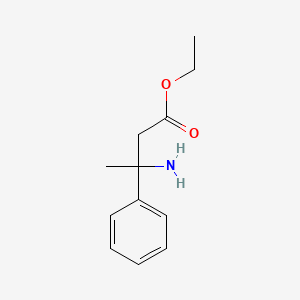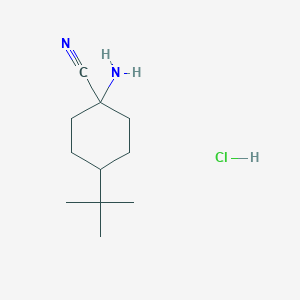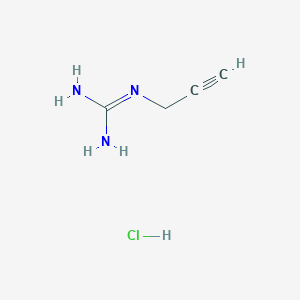![molecular formula C8H5N3 B1380077 5-乙炔基-1H-吡唑并[4,3-b]吡啶 CAS No. 1374652-56-8](/img/structure/B1380077.png)
5-乙炔基-1H-吡唑并[4,3-b]吡啶
描述
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine consists of a pyrazole ring fused to a pyridine ring, with an ethynyl group attached to the pyrazole ring.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
作用机制
Target of Action
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine family have shown interactions with various targets, including janus kinase, cyclin-dependent kinase, phosphodiesterase i, and sphingosine-1-phosphate receptor 2 .
Mode of Action
It is known that the pyrazolo[3,4-b]pyridine scaffold is aromatic, stable, flat, and polarized, which could influence its interaction with its targets .
Biochemical Pathways
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine family have been found to affect various pathways related to their targets .
Pharmacokinetics
The compound’s molecular weight (14315) and its solid physical form could potentially influence its bioavailability .
Result of Action
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine family have shown cytotoxic activities against various cell lines .
Action Environment
The compound is recommended to be stored sealed in dry conditions at 2-8°c, which could potentially influence its stability .
生化分析
Biochemical Properties
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. For example, 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine has been found to inhibit the kinase activity of ZAK (Sterile Alpha Motif and Leucine Zipper Containing Kinase AZK) with high potency . This inhibition occurs through the binding of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream signaling molecules. Additionally, this compound has been reported to interact with other proteins involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent.
Cellular Effects
The effects of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This activation is mediated through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death. Furthermore, this compound has been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase, thereby preventing the progression of cancer cells .
Molecular Mechanism
The molecular mechanism of action of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with various biomolecules, leading to the modulation of cellular processes. At the molecular level, this compound exerts its effects through the inhibition of kinase activity, as mentioned earlier. The binding of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine to the ATP-binding site of kinases prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways. Additionally, this compound has been shown to modulate gene expression by influencing the activity of transcription factors and other regulatory proteins . These molecular interactions ultimately lead to changes in cellular function, including the induction of apoptosis and inhibition of cell proliferation.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the degradation of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine, resulting in the formation of degradation products that may affect its biological activity. In in vitro studies, the long-term effects of this compound on cellular function have been evaluated, revealing that continuous exposure to 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. These studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of tumor growth and induction of apoptosis . At very high doses, 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine has been associated with toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful optimization of the dosage is necessary to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body . These metabolic processes can affect the pharmacokinetics and pharmacodynamics of the compound, influencing its therapeutic efficacy and safety profile.
Transport and Distribution
The transport and distribution of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine within cells and tissues are critical factors that determine its biological activity. This compound is transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cells, 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine plays a crucial role in its activity and function. This compound has been shown to localize primarily in the cytoplasm and nucleus of cells, where it interacts with various biomolecules to exert its effects . The localization of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . For example, the presence of nuclear localization signals (NLS) on the compound can facilitate its transport into the nucleus, where it can modulate gene expression and other nuclear processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine typically involves the annulation of a pyrazole fragment to a pyridine ring. One common method is the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions, such as trifluoracetic acid, to form the pyrazolopyridine core . Another approach involves the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to yield 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The pyrazole and pyridine rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar in structure but lacks the ethynyl group.
2H-Pyrazolo[3,4-b]pyridine: An isomer with a different tautomeric form.
5-Amino-1H-pyrazolo[4,3-b]pyridine: Contains an amino group instead of an ethynyl group.
Uniqueness
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of the ethynyl group, which can participate in various chemical reactions and enhance the compound’s biological activity. This structural feature distinguishes it from other pyrazolopyridine derivatives and contributes to its potential as a versatile scaffold in drug discovery and development.
属性
IUPAC Name |
5-ethynyl-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-4-7-8(10-6)5-9-11-7/h1,3-5H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMUELCRMSDBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285035 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-56-8 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-ethynyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)





![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)



![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)



